
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene is an organic compound with the molecular formula C8H7Br2FO2 It is a derivative of cyclohexa-1,3-diene, substituted with bromine, fluorine, and methoxymethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene typically involves the bromination and fluorination of cyclohexa-1,3-diene derivatives. The methoxymethoxy group is introduced through a methoxymethylation reaction. The general synthetic route can be summarized as follows:
Bromination: Cyclohexa-1,3-diene is treated with bromine (Br2) in the presence of a catalyst to introduce bromine atoms at the 1 and 5 positions.
Fluorination: The brominated intermediate is then reacted with a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, to introduce the fluorine atom at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene
- 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene
- 1,3-Dibromo-5-fluoro-3-(methoxymethoxy)benzene
Uniqueness
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene is unique due to its specific substitution pattern on the cyclohexa-1,3-diene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H9Br2FO2 |
|---|---|
Peso molecular |
315.96 g/mol |
Nombre IUPAC |
1,5-dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene |
InChI |
InChI=1S/C8H9Br2FO2/c1-12-5-13-8(10)3-6(9)2-7(11)4-8/h2,4H,3,5H2,1H3 |
Clave InChI |
RQPFBDSXTLJVIL-UHFFFAOYSA-N |
SMILES canónico |
COCOC1(CC(=CC(=C1)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



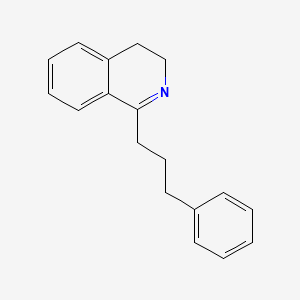
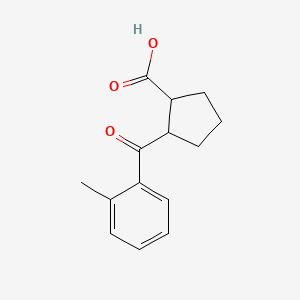
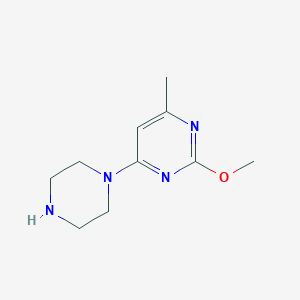
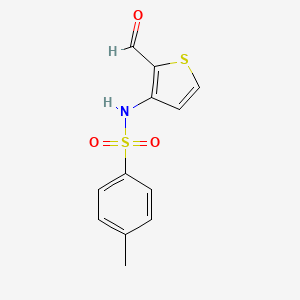
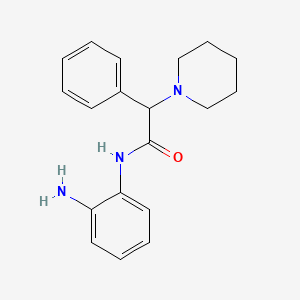
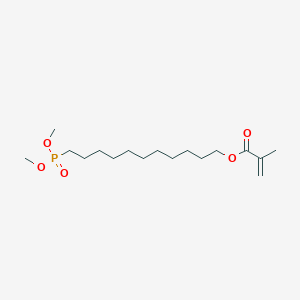
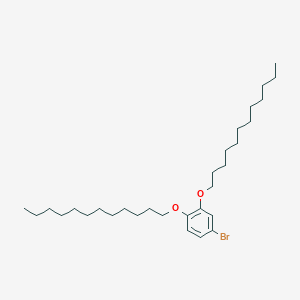
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
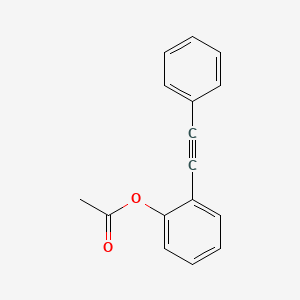
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
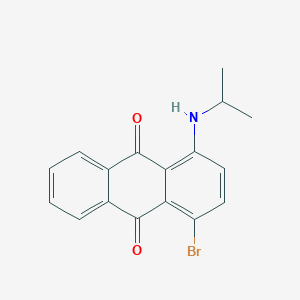
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
